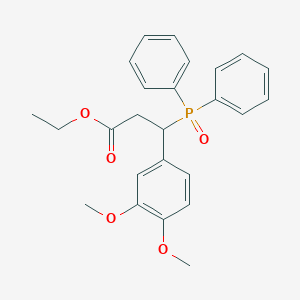
Ethyl 3-(3,4-dimethoxyphenyl)-3-(diphenylphosphoryl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHOROSO)PROPANOATE is an organophosphorus compound that features both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHOROSO)PROPANOATE typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and diethyl phosphite.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon gas. The temperature is maintained at around 0-5°C to control the reaction rate.
Catalysts: A base such as sodium hydride or potassium carbonate is used to deprotonate the diethyl phosphite, facilitating the nucleophilic attack on the aldehyde.
Solvents: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the synthesis of ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHOROSO)PROPANOATE may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products
Oxidation: The major product is often the corresponding phosphonic acid derivative.
Reduction: The major product is the reduced phosphine oxide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phosphonate esters.
Wissenschaftliche Forschungsanwendungen
ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHOROSO)PROPANOATE has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is investigated for its potential as a prodrug or a pharmacophore in drug design.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for use in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHOROSO)PROPANOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved often include phosphorylation and dephosphorylation processes, which are crucial in cellular signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHONYL)PROPANOATE
- ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHINYL)PROPANOATE
Uniqueness
ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHOROSO)PROPANOATE is unique due to its specific combination of aromatic and phosphonate functionalities
Eigenschaften
Molekularformel |
C25H27O5P |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
ethyl 3-(3,4-dimethoxyphenyl)-3-diphenylphosphorylpropanoate |
InChI |
InChI=1S/C25H27O5P/c1-4-30-25(26)18-24(19-15-16-22(28-2)23(17-19)29-3)31(27,20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-17,24H,4,18H2,1-3H3 |
InChI-Schlüssel |
GCUPWNQARGIIAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OC)OC)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


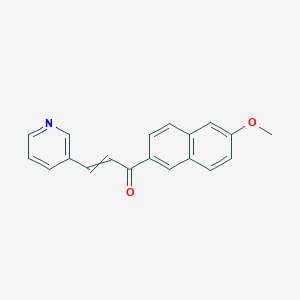
![3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B12469666.png)

![N-[3-(morpholin-4-yl)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B12469675.png)
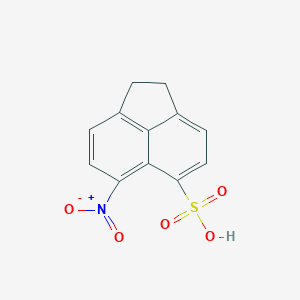
![1-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12469690.png)
![Benzoic acid, [1-[2-[(benzoylamino)imino]-2-phenylethyl]-2,2,2-trifluoroethylidene]hydrazide](/img/structure/B12469696.png)
![(2Z)-3-[3-(4-cyanophenoxymethyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B12469706.png)
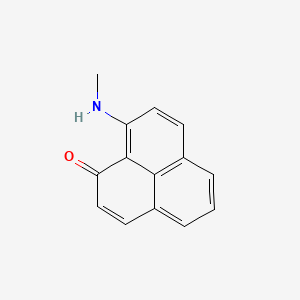
![2-{[4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl](ethyl)amino}ethanol](/img/structure/B12469713.png)
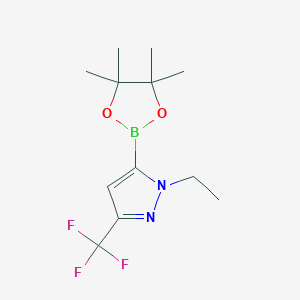
![1-(4-methoxyphenyl)-1-oxopropan-2-yl 2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12469739.png)
![(2Z,5Z)-5-{[1-(2,4-Difluorophenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-2-[(2-methoxyethyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12469743.png)
![(3E)-3-[(4-methoxyphenyl)imino]-2-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B12469753.png)
